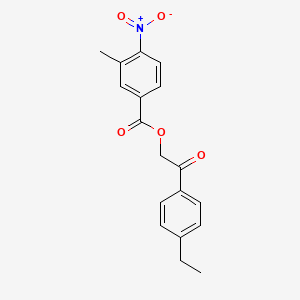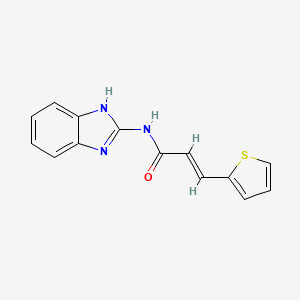![molecular formula C14H12F3NO2 B5830573 1-(2-furyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5830573.png)
1-(2-furyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-furyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone, also known as FTPP, is a synthetic compound that has gained significant attention in scientific research. FTPP is a yellow crystalline powder that is soluble in organic solvents. This compound has been used as a precursor in the synthesis of various biologically active compounds.
Mecanismo De Acción
The mechanism of action of 1-(2-furyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone is not well understood. However, it is believed that 1-(2-furyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone acts by inhibiting the activity of certain enzymes and receptors in the body. This inhibition leads to a decrease in the production of certain inflammatory mediators, which can reduce inflammation and pain.
Biochemical and Physiological Effects:
1-(2-furyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone has been shown to have a range of biochemical and physiological effects. This compound has been shown to possess potent anti-inflammatory and analgesic properties. Additionally, 1-(2-furyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone has been shown to have antioxidant properties, which can protect against oxidative stress and cellular damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-furyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone has several advantages for lab experiments. This compound is relatively easy to synthesize and yields high purity 1-(2-furyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone. Additionally, 1-(2-furyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone has been extensively studied, and its properties are well characterized. However, 1-(2-furyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone has some limitations for lab experiments. This compound is not very water-soluble, which can limit its use in certain experiments. Additionally, 1-(2-furyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone can be expensive to synthesize, which can limit its availability for some researchers.
Direcciones Futuras
There are several future directions for the study of 1-(2-furyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone. One potential area of research is the development of new synthetic methods for 1-(2-furyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-furyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone. Finally, the potential therapeutic applications of 1-(2-furyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone should be further explored in preclinical and clinical studies.
Métodos De Síntesis
1-(2-furyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone can be synthesized by the reaction of 2-acetylfuran and 3-(trifluoromethyl)aniline in the presence of a base catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield 1-(2-furyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone. This method is relatively simple and yields high purity 1-(2-furyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone.
Aplicaciones Científicas De Investigación
1-(2-furyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone has been extensively used in scientific research as a precursor in the synthesis of various biologically active compounds. This compound has been used in the synthesis of potent antitumor agents, anti-inflammatory agents, and analgesics. Additionally, 1-(2-furyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone has been used in the synthesis of compounds with potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and depression.
Propiedades
IUPAC Name |
1-(furan-2-yl)-3-[3-(trifluoromethyl)anilino]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO2/c15-14(16,17)10-3-1-4-11(9-10)18-7-6-12(19)13-5-2-8-20-13/h1-5,8-9,18H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KESQRCPWXWZUHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NCCC(=O)C2=CC=CO2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2,4-dichlorophenoxy)-N-{4-[(methylamino)sulfonyl]phenyl}butanamide](/img/structure/B5830500.png)

![N-[4-hydroxy-2-methyl-3-(3-oxobutyl)-6-quinolinyl]acetamide](/img/structure/B5830516.png)



![2-({4-ethyl-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-yl}thio)-N'-(4-pyridinylmethylene)acetohydrazide](/img/structure/B5830546.png)
![N-{4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B5830553.png)
![1-ethyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5830561.png)




![5-(4-chlorophenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5830586.png)